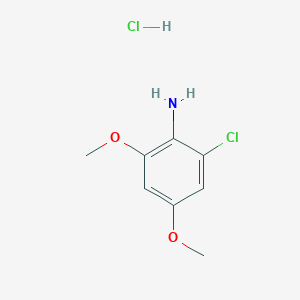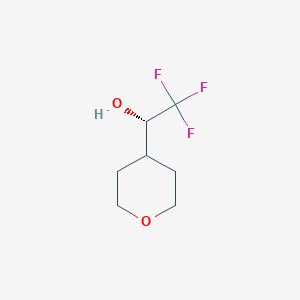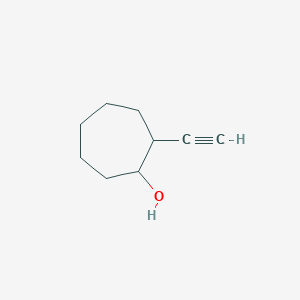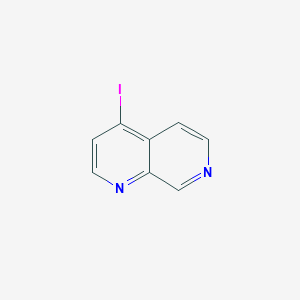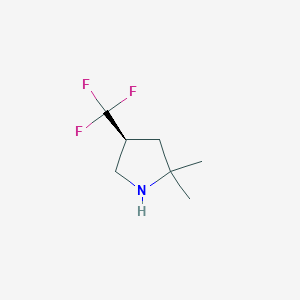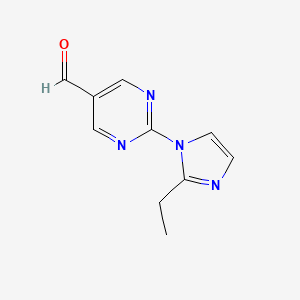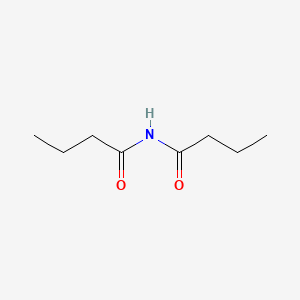
Dibutyrylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyrylamine is an organic compound belonging to the class of secondary amines. It is characterized by the presence of two butyl groups attached to a nitrogen atom. This compound is a colorless liquid with a fishy odor and is known for its applications in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyrylamine can be synthesized through several methods, including:
Reductive Amination: This involves the reaction of butyraldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Alkylation of Ammonia: This method involves the reaction of butyl halides with ammonia under basic conditions to form this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced through the alkylation of ammonia with butyl halides. This process is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Dibutyrylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form tertiary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of primary amines.
Substitution: Formation of tertiary amines.
Scientific Research Applications
Dibutyrylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.
Biology: It is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of dibutyrylamine involves its interaction with various molecular targets. As a secondary amine, it can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and other proteins, affecting their activity and function. The exact molecular pathways involved depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
Dibutylamine: Another secondary amine with similar properties and applications.
Diethylamine: A secondary amine with shorter alkyl chains.
Dipropylamine: A secondary amine with intermediate-length alkyl chains.
Uniqueness: Dibutyrylamine is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This makes it particularly useful in certain industrial applications where other secondary amines may not be as effective .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
N-butanoylbutanamide |
InChI |
InChI=1S/C8H15NO2/c1-3-5-7(10)9-8(11)6-4-2/h3-6H2,1-2H3,(H,9,10,11) |
InChI Key |
HMZOTVUHCYDJMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(tert-Butyl)-2,4-dichloro-3-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)benzenesulfonamide](/img/structure/B13332603.png)
![5-(4-Fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one](/img/structure/B13332607.png)
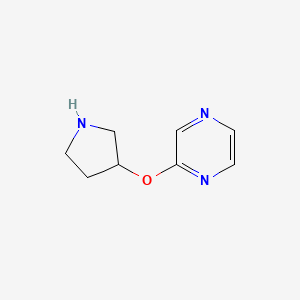
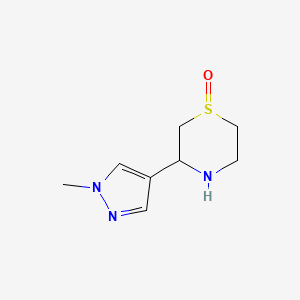

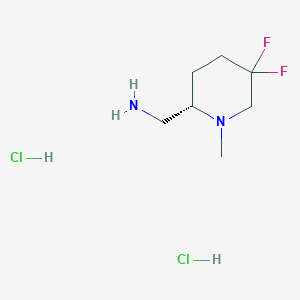
![1,6-Diazaspiro[3.4]octan-2-one](/img/structure/B13332636.png)
